molecular formula C10H10N2O2 B1398142 Ethyl 2-amino-5-cyanobenzoate CAS No. 1108668-03-6

Ethyl 2-amino-5-cyanobenzoate

Cat. No. B1398142
M. Wt: 190.2 g/mol
InChI Key: WTZCVXPQEHPHFP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyanobenzoate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of Ethyl 2-amino-5-cyanobenzoate can be achieved through a reaction between phthalic acid monoamide and ethanol in pyridine in the presence of p-toluenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-5-cyanobenzoate consists of a benzene ring substituted with an ethyl ester, an amino group, and a nitrile group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives and Salts : Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, has been converted into various derivatives, including brominated and cyano compounds. Such derivatives have potential applications in pharmacological studies (Chapman et al., 1971).

  • Solubility and Solvent Effects : Research on the solubility of similar compounds like 2-amino-3-methylbenzoic acid in various solvents is crucial for their purification, which has implications for their practical applications in various fields (Zhu et al., 2019).

Biological and Medicinal Applications

  • Cytotoxicity and Biological Activity : Studies on derivatives of 5H-dibenzo[c,h][1,6]naphthyridin-6-ones, which are structurally related to Ethyl 2-amino-5-cyanobenzoate, indicate that hydrophilic substituents can enhance biological activity. This research is significant for developing compounds targeting specific biological pathways (Sharma et al., 2009).

  • Azo Dyes and Pigments : The synthesis of azo dyes using derivatives like Ethyl 2-amino-5-cyanobenzoate has applications in fabric coloring, indicating the compound's utility in the textile industry. This is relevant for developing new pigments with desired properties (Sabnis & Rangnekar, 1989).

Other Applications

  • Optical Characterizations for Photodiode Applications : Novel compounds like ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate, related to Ethyl 2-amino-5-cyanobenzoate, have been studied for their potential in manufacturing organic photodiodes. This shows the compound's applicability in electronic and photonic devices (Elkanzi et al., 2020).

Safety And Hazards

Ethyl 2-amino-5-cyanobenzoate is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-amino-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZCVXPQEHPHFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733458
Record name Ethyl 2-amino-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-cyanobenzoate

CAS RN

1108668-03-6
Record name Ethyl 2-amino-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Jabeen, CA de March, H Matsunami… - International Journal of …, 2021 - mdpi.com
Olfactory receptors (ORs) constitute the largest superfamily of G protein-coupled receptors (GPCRs). ORs are involved in sensing odorants as well as in other ectopic roles in non-nasal …
Number of citations: 11 www.mdpi.com

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